molecular formula C9H8ClN3O2 B1473802 Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1250999-47-3

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1473802
CAS No.: 1250999-47-3
M. Wt: 225.63 g/mol
InChI Key: NLENKCPJZDVBMI-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate (ECIP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ECIP, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 67625-36-9

ECIP exhibits a variety of biological activities, primarily through its interaction with specific biological targets. The following mechanisms have been identified:

  • Antimycobacterial Activity : ECIP has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against Mtb strains .
  • Receptor Modulation : The compound acts as a partial agonist at certain G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways such as cAMP production and β-arrestin recruitment. This activity suggests potential applications in treating conditions related to receptor dysregulation .
  • Cytotoxicity : While exploring the cytotoxic effects of ECIP, it was found to exhibit low cytotoxicity against human liver cell lines (HepG2), indicating a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The biological activity of ECIP can be significantly influenced by its structural modifications. Notable findings include:

  • Chlorine Substitution : The presence of the chlorine atom at the 5-position of the imidazo[1,2-a]pyrazine ring enhances its potency against Mtb compared to non-chlorinated analogs .
  • Alkyl Chain Variations : Modifications in the alkyl chain length attached to the carboxylate group also impact the compound's efficacy and selectivity for biological targets .

Case Studies

  • Antimycobacterial Efficacy : A study involving various derivatives of imidazo[1,2-a]pyrazine highlighted that compounds with longer alkylamino chains exhibited improved activity against Mtb, suggesting that structural optimization can lead to more effective antimycobacterial agents .
  • Receptor Activity Study : In a comparative analysis of several imidazo[1,2-a]pyrazine derivatives, ECIP demonstrated a unique profile as a partial agonist at β-arrestin pathways, indicating its potential for therapeutic applications in neuropsychiatric disorders where GPCR modulation is beneficial .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialMIC = 1.56 - 6.25 µg/mL
GPCR AgonismPartial agonist at β-arrestin
CytotoxicityLow toxicity in HepG2 cells

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLENKCPJZDVBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743787
Record name Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250999-47-3
Record name Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate

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